N-Hydroxy-N'-aminoguanidine

Description

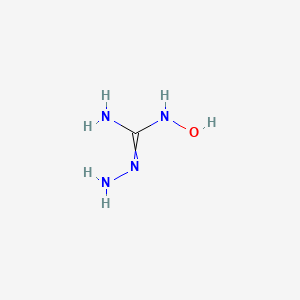

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-hydroxyguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4O/c2-1(4-3)5-6/h6H,3H2,(H3,2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYGWTHTRXMJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190237 | |

| Record name | N-Hydroxy-N'-aminoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36778-67-3 | |

| Record name | N-Hydroxyhydrazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36778-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-N'-aminoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Guanidine Chemistry and N Hydroxyguanidines

The scientific journey of N-Hydroxy-N'-aminoguanidine is deeply rooted in the rich history of guanidine (B92328) chemistry. The parent compound, guanidine, was first isolated in 1861 by Adolph Strecker through the chemical degradation of guanine, a component of nucleic acids. This discovery laid the groundwork for the exploration of a vast class of nitrogen-rich compounds. The guanidinium (B1211019) group, characterized by its strong basicity, was later identified as a crucial functional moiety in the amino acid arginine, highlighting its fundamental role in biological systems.

While guanidine itself was discovered in the 19th century, specific interest in its hydroxylated derivatives, particularly N-hydroxyguanidines, emerged much later. A primary catalyst for this was the intensive investigation into the biosynthesis of nitric oxide (NO) in the late 20th century. Researchers discovered that N-ω-hydroxy-L-arginine acts as a key intermediate in the enzymatic conversion of L-arginine to nitric oxide and L-citrulline, a reaction catalyzed by nitric oxide synthase (NOS) enzymes. This pivotal finding spurred a wave of research into related N-hydroxyguanidine compounds to understand their interactions with NOS and their potential as modulators of nitric oxide production. The realization that these compounds could serve as nitric oxide donors or enzyme inhibitors opened new avenues for their potential application in scientific research. Synthetic chemists subsequently developed various methodologies for creating N-hydroxyguanidine derivatives to probe their structure-activity relationships. bath.ac.ukthieme-connect.comorganic-chemistry.org

Significance of N Hydroxy N Aminoguanidine in Chemical Biology and Medicinal Chemistry Research

N-Hydroxy-N'-aminoguanidine and its derivatives have become invaluable tools in chemical biology and significant lead structures in medicinal chemistry. Their importance stems primarily from their ability to interact with and inhibit specific enzymes that are central to various physiological and pathological processes.

The core structure, combining the features of hydroxyurea (B1673989) and guanidine (B92328), possesses functional groups considered crucial for biological activity. nih.gov The N-hydroxyguanidine moiety, in particular, can act as a metal chelator, which is a key mechanism for the inhibition of metalloenzymes. thieme-connect.com This inhibitory capacity has positioned these compounds as subjects of intense investigation for therapeutic applications.

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential as anticancer and antiviral agents. acs.orgacs.org Structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity. For instance, research has shown that increasing the size and lipophilicity of these derivatives can enhance their anticancer activity. researchgate.net The ability of these compounds to synergize with existing chemotherapeutic agents has also been a focus of research, highlighting their potential role in combination therapies. nih.gov

Spectroscopic Characterization and Structural Elucidation of N Hydroxy N Aminoguanidine

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com The FT-IR spectrum of N-Hydroxy-N'-aminoguanidine and its derivatives displays characteristic absorption peaks that confirm the presence of its key structural features. tandfonline.com

In KBr pellets, the spectra of N-hydroxyguanidine derivatives show various distinct absorption peaks. tandfonline.com For instance, aminoguanidinium salts, which share a similar core structure, exhibit N-N stretching frequencies in the range of 989–914 cm⁻¹, confirming the presence of the aminoguanidinium moiety. researchgate.net The N-H stretching vibrations, characteristic of the amino and hydroxyamino groups, typically appear in the region of 3200±50 cm⁻¹. spectroscopyonline.com Other significant vibrations include C=N stretching and N-H bending modes, which are essential for confirming the guanidine (B92328) framework.

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Structures

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3200 | N-H Stretch | -NH₂, -NHOH | spectroscopyonline.com |

| 1680-1620 | C=N Stretch | Guanidine Core | pjps.pk |

| 1650-1550 | N-H Bend | -NH₂, -NHOH |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and dynamic processes such as tautomerism.

¹H-NMR spectroscopy provides information on the number and electronic environment of protons in a molecule. In the ¹H-NMR spectra of this compound derivatives, recorded in dimethyl sulfoxide (B87167) (DMSO), the chemical shifts of the protons associated with the this compound group are clearly identifiable. tandfonline.com The protons of the NH₂ groups in related aminoguanidinium salts are typically assigned to signals in the 7.0–7.5 δ range. researchgate.net The protons of the hydroxyl (-OH) and other amino groups will also present characteristic signals, which can shift depending on factors like solvent and concentration due to hydrogen bonding.

Table 2: Typical ¹H-NMR Chemical Shifts for Protons in this compound Derivatives

| Proton Group | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Guanidinium (B1211019)/Aminoguanidinium NH₂ | 7.0 - 7.5 | DMSO | researchgate.net |

| Aldehyde Moiety (Schiff Bases) | Varies | DMSO | tandfonline.com |

¹⁵N-NMR spectroscopy is uniquely suited for investigating the structure of nitrogen-rich compounds like this compound. researchgate.net It is particularly valuable for determining tautomeric equilibria and identifying the sites of protonation, as the ¹⁵N chemical shift is highly sensitive to the bonding state and electronic environment of the nitrogen atom. nih.govacs.orgnih.gov

Studies on this compound derivatives have successfully used ¹⁵N-NMR to characterize their tautomeric forms and pKa values. nih.govacs.org The technique can distinguish between the protonated pyrrole-like (>N-H) and unprotonated pyridine-like (>N:) nitrogen types. nih.gov The chemical shifts allow for the unambiguous determination of which nitrogen atom in the guanidine core accepts a proton. nih.govacs.org This is crucial for understanding the molecule's behavior in different chemical environments. The large chemical shift range of ¹⁵N makes it more sensitive to subtle structural changes than ¹³C or ¹H NMR. researchgate.net

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, the most significant signal in the ¹³C-NMR spectrum is that of the central guanidinyl carbon. The chemical shift of this carbon is indicative of its electronic environment, being bonded to three nitrogen atoms and part of a delocalized π-system. In related Schiff base esters of this compound, the characteristic carbon signals confirm the molecular structure. pjps.pk Generally, the central carbon of a guanidine group appears in a distinct region of the ¹³C-NMR spectrum, typically downfield due to the deshielding effect of the adjacent electronegative nitrogen atoms.

Table 3: Expected ¹³C-NMR Chemical Shift for the Guanidinyl Carbon

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

|---|

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods reveal the molecular structure in solution, X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the atomic arrangement can be constructed.

Although a specific SCXRD study for the parent this compound was not detailed in the provided search results, analysis of closely related aminoguanidinium salts provides significant insight into the expected structural features. researchgate.net For example, a study on a guanidinium salt confirmed its structure, revealing it crystallizes in a monoclinic system with the P2₁/n space group. researchgate.net Such studies confirm the planarity of the guanidinium group and detail the complex network of hydrogen bonds formed through N—H⋯N/O and O—H⋯O intermolecular interactions. researchgate.net An SCXRD analysis of this compound would similarly be expected to precisely map its molecular geometry and the extensive hydrogen-bonding network that stabilizes its crystal lattice.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Guanidine |

| Hydroxyurea (B1673989) |

| Dimethyl sulfoxide (DMSO) |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature of a solid material. By bombarding a powdered sample with X-rays and measuring the diffraction patterns, one can obtain a unique fingerprint of the crystalline lattice. This data is crucial for identifying crystalline phases, determining phase purity, and solving crystal structures. matanginicollege.ac.in The diffraction pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ).

For a crystalline compound like this compound, a PXRD analysis would yield a distinct pattern of peaks, with each peak corresponding to a specific crystallographic plane. The positions and intensities of these peaks can be used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. researchgate.net

While specific, experimentally determined PXRD data for this compound is not available in the surveyed literature, a typical analysis would produce a data table similar to the hypothetical example below. Such a table would list the observed 2θ angles, the corresponding d-spacings calculated using the Bragg equation (nλ = 2d sinθ), and the relative intensity of each peak.

Hypothetical PXRD Data Format for a Crystalline Compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 65 |

| 25.8 | 3.45 | 90 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental data for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule in isolation) dominates the electron density of the procrystal (the hypothetical crystal built from isolated molecules). The resulting surface is color-coded to map different properties, providing insight into the nature and strength of intermolecular contacts.

A key property mapped onto the Hirshfeld surface is the normalized contact distance, dnorm, which highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts. researchgate.net

While a specific Hirshfeld analysis for this compound has not been reported, studies on similar molecules reveal the types of data this analysis provides. For instance, an analysis of a related pyrido[1,2-a]pyrimidine (B8458354) derivative showed the following contributions from various contacts: N⋯H/H⋯N (28.4%), H⋯H (24.5%), C⋯H/H⋯C (21.4%), and Cl⋯H/H⋯Cl (16.1%). researchgate.net A similar breakdown would be expected for this compound.

Illustrative Table of Hirshfeld Surface Contact Contributions for a Heterocyclic Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 49.4 |

| C···H/H···C | 23.2 |

| O···H/H···O | 20.0 |

Note: This data is from a study on (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate and is provided for illustrative purposes. nih.gov

Electronic Spectroscopy (UV-Vis) and Optical Properties

Electronic Absorption Spectra

Electronic spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. nih.gov For organic molecules, the most common transitions are from π bonding orbitals or n non-bonding orbitals to π* antibonding orbitals (π→π* and n→π*). matanginicollege.ac.in

The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure, particularly its chromophores (light-absorbing groups). The this compound molecule contains non-bonding electron pairs on its oxygen and nitrogen atoms and π electrons in the C=N double bond, making it suitable for UV-Vis analysis. Transitions involving these electrons, likely of the n→π* type, would be expected. matanginicollege.ac.in

Specific UV-Vis absorption data for this compound is not documented in the available literature. However, a study on a related compound, N-(4-methoxyphenyl) N'-hydroxyguanidine complexed with metmyoglobin, reported absorption maxima at 405, 535, and 560 nm. researchgate.net The introduction of substituents is known to cause shifts in absorption maxima. znaturforsch.com

Determination of Band Gap Energies

The optical band gap (Eg) of a material is the minimum energy required to excite an electron from the valence band to the conduction band. For molecular solids, this corresponds to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This value is a critical parameter for predicting a material's electronic and optical properties, including its potential as a semiconductor. tubitak.gov.tr

The optical band gap can be determined from the material's UV-Vis absorption spectrum. By analyzing the absorption edge (the wavelength at which absorption begins to rise sharply), one can calculate the band gap using a Tauc plot. znaturforsch.com The relationship is given by the equation:

(αhν)n = A(hν - Eg)

where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). Extrapolating the linear portion of the Tauc plot to the x-axis (where αhν = 0) gives the value of the band gap energy.

There is no reported experimental band gap energy for this compound. However, related nitrogen-rich materials derived from aminoguanidine (B1677879) precursors have been shown to possess tunable band gaps, for example, in the range of 2.25–2.49 eV for certain mesoporous carbon nitrides. researchgate.net This suggests that materials based on the aminoguanidine framework are of interest in the development of novel semiconductors.

Computational and Theoretical Chemistry Studies of N Hydroxy N Aminoguanidine

Electronic Structure and Electron Delocalization

The arrangement of electrons within a molecule dictates its chemical and physical properties. For the guanidine (B92328) core, electron delocalization is a key feature, influencing its basicity and ability to form stable cations.

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density on each atom in a molecule, providing insight into its polarity and reactive sites. dergipark.org.tr In a computational study of aminoguanidine (B1677879), NPA calculations indicate a significant charge separation. The nitrogen atoms, being highly electronegative, draw electron density, resulting in negative natural charges, while the carbon and hydrogen atoms carry positive charges.

A study on aminoguanidine using ab initio methods found that the amino substitution on the guanidine frame leads to increased electron delocalization. researchgate.netresearchgate.net Natural Population Analysis (NPA) reveals that this substitution influences the charge distribution across the molecule. researchgate.netresearchgate.net The analysis of the most stable isomer of aminoguanidine (AG1) shows a distinct charge on each atom, as detailed in the table below. researchgate.net

Table 1: Natural Population Analysis (NPA) Charges of the Most Stable Aminoguanidine Isomer (AG1) Data sourced from a computational study on aminoguanidine and may serve as an approximation for N-Hydroxy-N'-aminoguanidine.

| Atom | Natural Charge (e) |

|---|---|

| C1 | 0.318 |

| N2 | -0.569 |

| N3 | -0.654 |

| N4 | -0.518 |

The guanidine group is characterized by a Y-conjugated system, where π-electrons are delocalized over the central carbon and three nitrogen atoms. rsc.org This delocalization is crucial for the stability of the corresponding guanidinium (B1211019) cation. nih.gov In aminoguanidine, the introduction of an additional amino group leads to a significant redistribution of π-electron density compared to guanidine. researchgate.netresearchgate.net This redistribution enhances electron delocalization from the attached amino group into the π-system. researchgate.netresearchgate.net

The π-electron population on the heavy atoms of aminoguanidine's most stable isomer highlights this effect.

Table 2: π-Electron Population on Heavy Atoms of Aminoguanidine (AG1) Data sourced from a computational study on aminoguanidine and may serve as an approximation for this compound.

| Atom | π-Electron Population (e) |

|---|---|

| C1 | 0.687 |

| N2 | 1.536 |

| N3 | 1.705 |

| N4 | 1.779 |

Conformational Analysis and Rotational Barriers

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and the energy required to interconvert between them. For molecules with single bonds, rotation around these bonds can lead to various conformers with different stabilities. The energy required to overcome this rotation is known as the rotational barrier.

In aminoguanidine, rotation around the C-N bonds is a key conformational process. researchgate.net Theoretical studies have calculated the energy barriers for rotation around the C-N bonds, which are influenced by factors like electron delocalization and steric hindrance. researchgate.net For instance, the C-N rotational barrier in selenourea (B1239437) is reported to be 8.69 kcal/mol. A computational study on aminoguanidine identified nine stable minima on its potential energy surface, with the isomer AG1, which features an intramolecular hydrogen bond, being the most stable. researchgate.netresearchgate.net The study also calculated the rotational barriers for the C-N bonds.

Table 3: Calculated C-N Rotational Barriers in Aminoguanidine Data sourced from a computational study on aminoguanidine and may serve as an approximation for this compound.

| Bond | Rotational Barrier (kcal/mol) |

|---|---|

| C1-N2 | 10.3 |

| C1-N3 | 10.6 |

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the properties of molecules. DFT methods, like B3LYP, are widely used to determine molecular geometries and electronic properties with good accuracy. Ab initio methods are based on first principles without using experimental data for simplification. rsc.org

Geometry optimization is a computational process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This provides precise information on bond lengths, bond angles, and dihedral angles. For aminoguanidine, the geometry of its most stable isomer (AG1) has been optimized using ab initio methods. The key structural parameters are presented below.

Table 4: Optimized Geometrical Parameters of Aminoguanidine (AG1) Data sourced from a computational study on aminoguanidine and may serve as an approximation for this compound.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C1-N2 | 1.326 |

| C1-N3 | 1.350 |

| C1-N4 | 1.365 |

| N3-N5 | 1.411 |

| Bond Angles (°) | |

| N2-C1-N3 | 121.2 |

| N2-C1-N4 | 121.2 |

| N3-C1-N4 | 117.6 |

| C1-N3-N5 | 117.1 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small gap suggests high reactivity and polarizability, while a large gap indicates high stability.

While specific HOMO-LUMO energy values for this compound were not found in the surveyed literature, studies on related aminoguanidine derivatives provide valuable insights. These calculations are typically performed using DFT methods. rsc.org

Table 5: HOMO-LUMO Energy Gaps for Aminoguanidine Derivatives from Computational Studies This table presents data for related compounds to approximate the properties of this compound.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Aminoguanidine-based proligand (H5L) | DFT (B3LYP/6-311G(d,p)) | -5.913 | -2.488 | 3.425 | |

| 2-(1-Phenylethylideneamino)guanidine | DFT (B3LYP/6-311+G(d,p)) | -5.83 | -0.91 | 4.92 | rsc.org |

| Aminoguanidine | PM3 (semi-empirical) | - | - | Correlated with antiglycation activity |

Molecular Docking and Interaction Modeling with Biological Targets

Computational studies utilizing molecular docking have been instrumental in elucidating the potential mechanisms of action for this compound (HAG) and its derivatives. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding conformations and the nature of interactions at the molecular level. researchgate.net This technique is foundational in structure-based drug design, enabling the rational design of more potent and selective inhibitors.

For derivatives of the related aminoguanidine scaffold, molecular docking has been successfully employed to model interactions with specific biological targets. For instance, studies on aminoguanidine derivatives with an acylhydrazone moiety have used docking to explore their binding patterns within the active site of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. researchgate.netbrieflands.com These models help to identify crucial hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the receptor, explaining the observed biological activity. brieflands.com

In the context of HAG derivatives, 3D molecular space modeling techniques have been used to design novel compounds intended to inhibit specific enzymes. researchgate.net A notable target for HAG derivatives is ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and replication, making it a prime target in cancer therapy. researchgate.netnih.gov Computational modeling suggests that the N-hydroxyguanidine moiety is critical for the inhibitory action, often involving chelation of metal ions within the enzyme's active site. Crystal structure studies of related N-hydroxyguanidine compounds complexed with enzymes like nitric oxide synthase have revealed that derivatives can adopt distinct binding conformations, providing crucial insights into the structural requirements for effective binding.

A primary goal of molecular docking and more advanced computational methods is the prediction of ligand-protein binding affinity, which quantifies the strength of the interaction between a ligand and its biological target. nih.govnih.gov Accurate prediction of binding affinity is a major challenge but is essential for prioritizing compounds in the drug discovery pipeline. nih.govarxiv.org

Initial predictions are often derived from scoring functions within docking programs. However, for more accurate predictions, methods like Molecular Dynamics (MD) simulations and free energy calculations are employed. nih.gov These simulations model the dynamic nature of the protein-ligand complex over time, providing a more refined estimate of the binding free energy.

Recent advancements have seen the rise of machine learning and deep learning models to improve prediction accuracy. biorxiv.org For example, a deep learning model named BAPA (Binding Affinity Prediction with Attention) utilizes an attention mechanism to highlight the most important intermolecular interactions, such as specific atom pairs, that contribute to binding affinity. biorxiv.org These models are trained on large datasets of protein-ligand complexes with experimentally determined binding affinities. nih.gov While specific binding affinity prediction studies focused solely on this compound are not extensively detailed in the literature, the methodologies are broadly applicable for predicting its interaction strength with targets like ribonucleotide reductase.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| Aminoguanidine Acylhydrazone | FabH (PDB: 1HNJ) | -8.5 | His244, His201, Phe304 | Hydrogen Bonding, Pi-Alkyl |

| N-hydroxyguanidine derivative | Ribonucleotide Reductase (modeled) | -7.9 | Tyr, Asp, Fe ions | Metal Chelation, Hydrogen Bonding |

| Schiff Base derivative | E. coli FabH | -6.2 | Cys112, Gly305 | Hydrogen Bonding, Hydrophobic |

Derivatives of this compound have been shown to inhibit DNA synthesis, suggesting that direct interaction with DNA could be a potential mechanism of action. nih.gov Computational modeling is a powerful tool to investigate and visualize how these small molecules bind to the DNA double helix.

Molecular docking simulations can be used to predict whether a compound prefers to bind in the major or minor groove of DNA or if it acts as an intercalating agent, inserting itself between the base pairs. These models analyze the electrostatic potential, hydrogen bonding capabilities, and steric compatibility between the ligand and the DNA structure. Studies on related Schiff base complexes of metals, for instance, have combined spectroscopic techniques with molecular docking to elucidate their DNA binding modes. acs.org Such computational analyses can reveal specific interactions, like hydrogen bonds between the aminoguanidine moiety and the phosphate (B84403) backbone or nucleotide bases of DNA. These theoretical models provide a structural basis for the experimentally observed effects on DNA synthesis and can guide the design of new derivatives with enhanced DNA-binding properties. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This method is pivotal for predicting the activity of novel compounds and for understanding the specific structural features that govern their potency. mdpi.comarxiv.org

A notable QSAR study was conducted on a series of this compound (HAG) analogs to develop a model for their anticancer activity. nih.gov In this research, an intrinsic pharmacophore model was developed and validated, which served as a template to screen a library of HAG analogs. nih.gov The quality and predictive power of a QSAR model are assessed using several statistical metrics. A good model should not only fit the training data well but also accurately predict the activity of an external set of compounds. mdpi.com

The study on HAG derivatives yielded a pharmacophore model with strong predictive capability, indicated by a predicted squared correlation coefficient (r²_pred) of 0.858. nih.gov This model successfully identified a lead compound with an IC₅₀ value of 11 μM in HL-60 promyelocytic leukemia cells. nih.gov

Furthermore, QSAR studies on HAGs have provided significant structure-activity relationship insights. For example, it was found that for anticancer activity, substituents at the N''-position play a crucial role. researchgate.net Compounds featuring electron-withdrawing groups were generally more active, whereas those with electron-donating groups showed diminished activity. researchgate.net This information is invaluable for the rational design of future HAG derivatives with potentially improved therapeutic efficacy.

| Statistical Parameter | Symbol | Value | Description |

|---|---|---|---|

| Predicted Squared Correlation Coefficient | r²_pred | 0.858 | Measures the predictive power of the model on an external test set. |

| Correlation Coefficient of test set | r²_m | 0.725 | A metric for external validation of the QSAR model. |

| Correlation Coefficient | r | 0.959 | Measures the goodness of fit for the training set data. |

| Cross-validated Correlation Coefficient | q² | 0.825 | Measures the robustness of the model, determined by leave-one-out cross-validation. |

Coordination Chemistry and Metal Complexation of N Hydroxy N Aminoguanidine

Synthesis and Characterization of Metal Complexes

There is no available literature detailing the synthesis and characterization of discrete metal complexes of N-Hydroxy-N'-aminoguanidine with transition metal ions such as Ni(II), Zn(II), Cd(II), Fe(III), or Os(III). While theoretical studies have been performed on the stability of Fe(III) complexes with the related aminoguanidine (B1677879) ligand, these computational findings cannot substitute for experimental synthesis and characterization data for this compound. nih.govresearchgate.net

Ligand Properties and Coordination Modes of this compound in Complexes

Without synthesized and characterized complexes, the specific ligand properties and coordination modes of this compound remain speculative. It can be hypothesized that the molecule possesses multiple potential donor sites, including the nitrogen atoms of the amino and guanidine (B92328) groups, as well as the oxygen atom of the hydroxyl group. The actual coordination behavior (e.g., monodentate, bidentate chelation) would depend on factors such as the metal ion, reaction conditions, and pH, but this has not been experimentally verified. Studies on aminoguanidine-derived Schiff bases show varied coordination, often involving the azomethine nitrogen and a phenolate (B1203915) oxygen, but these are different molecular systems. nih.govmdpi.comnih.gov

Spectroscopic and Structural Analysis of Metal Complexes

IR and UV-Vis Spectroscopy of Complexes

No specific IR or UV-Vis spectroscopic data for metal complexes of this compound are available. For related aminoguanidinium salts, N-N stretching frequencies have been identified in the IR spectra. tandfonline.com In the complexes of aminoguanidine Schiff bases, shifts in the ν(C=N) band upon coordination are typically observed, confirming the participation of the imine nitrogen in the metal-ligand bond. nih.gov However, these data cannot be directly extrapolated to the target compound.

Thermal Analysis of Complexes

There is no published research on the thermal properties (e.g., using thermogravimetric analysis, TGA, or differential thermal analysis, DTA) of metal complexes containing this compound. Thermal decomposition studies have been conducted on aminoguanidine nitrates and coordination polymers of other ligands, but this information is not applicable to the specific complexes . nih.govresearchgate.net

X-ray Crystal Structures of Metal-Aminoguanidine Complexes

A search of crystallographic databases reveals no solved X-ray crystal structures for metal complexes of this compound. While crystal structures for complexes of aminoguanidine Schiff bases with Ni(II), Zn(II), and Fe(III) have been reported, providing insight into their coordination geometries, similar structural elucidation for this compound complexes has not been performed. nih.govmdpi.com

Electronic and Catalytic Properties of this compound Metal Complexes

The incorporation of ligands such as this compound and related aminoguanidine derivatives into metal complexes gives rise to a rich variety of electronic and catalytic behaviors. These properties are intrinsically linked to the nature of the central metal ion, the coordination geometry, and the specific electronic character of the ligand.

Electronic Properties

The electronic characteristics of metal complexes containing aminoguanidine-based ligands are frequently investigated using UV-visible spectroscopy. These studies reveal insights into the electronic transitions within the complex, which are sensitive to coordination.

In the case of Pyridoxylidene-aminoguanidine (PLAG), a Schiff base derivative of aminoguanidine, the free ligand exhibits absorption bands in the UV-visible region corresponding to π → π* and n → π* transitions located within the pyridoxal (B1214274) and aminoguanidine parts of the molecule. nih.gov Upon coordination to a metal ion, these electronic transitions are altered. The absorption bands may shift in wavelength and change in intensity, reflecting the strength of the metal-ligand interaction. nih.gov

For instance, complexation of PLAG with cobalt(II) and copper(II) results in noticeable shifts of the ligand's characteristic absorption bands. nih.gov The spectra for the iron(II) and zinc(II) complexes of PLAG show maxima that are attributed to the formation of bonds between the donor atoms of the ligand and the central metal ion. nih.gov These shifts indicate a modification of the electronic energy levels of the ligand upon forming coordinate bonds with the metal center.

| Compound | Absorption Maxima (λmax, nm) | Assignment |

|---|---|---|

| PLAG Ligand | 310, 323, 346, 358 | π → π* and n → π* transitions |

| Co-PLAG Complex | 293, 364 | Shifted ligand-centered transitions |

| Cu-PLAG Complex | 308, 379 | Shifted ligand-centered transitions |

| Fe-PLAG Complex | 357 | Donor atom-metal ion charge transfer |

| Zn-PLAG Complex | 416 | Donor atom-metal ion charge transfer |

Catalytic Properties

Metal complexes derived from aminoguanidine ligands have demonstrated potential in various catalytic applications, ranging from photocatalysis to antioxidant activity.

Photocatalysis: A series of transition metal complexes synthesized with aminoguanidine and 3-hydroxy-2-naphthoic acid have been utilized as single-source precursors for creating nano metal oxides. tandfonline.comresearchgate.net These resulting nanomaterials have proven to be effective photocatalysts for the degradation of organic dyes, such as methyl orange, under light irradiation. tandfonline.comresearchgate.netbohrium.com

Antioxidant Activity: A significant area of research is the secondary antioxidant activity of aminoguanidine metal complexes. mdpi.comnih.govacs.orgnih.govnih.gov Transition metals like iron and copper can participate in the Haber-Weiss cycle, a series of reactions that produce highly reactive hydroxyl radicals. mdpi.comnih.gov Aminoguanidine can chelate these metal ions, forming stable complexes that modulate their redox potential and slow down the catalytic cycle. acs.orgnih.govnih.gov

Theoretical studies have shown that aminoguanidine forms a wide array of stable complexes with both Cu(II) and Fe(III). acs.orgresearchgate.net The thermodynamic stability of these complexes, often expressed as the standard Gibbs Free Energy of Formation (ΔGf°), is crucial to their antioxidant function. For example, the most stable Cu(II)-aminoguanidine complex can slow the first step of the Haber-Weiss cycle by a factor of 2.8. acs.orgnih.govnih.gov Similarly, the most stable Fe(III)-aminoguanidine complex can reduce the rate constant of the iron reduction by ascorbate (B8700270) by a factor of 7.9 x 10⁵, effectively inhibiting the production of harmful radicals in that pathway. nih.govresearchgate.net

| Metal Ion | Complex Type | Standard Gibbs Free Energy of Formation (ΔGf° kcal/mol) |

|---|---|---|

| Cu(II) | 1:1 Bidentate Complex (AGD conformation) | -21.9 |

| Cu(II) | 1:2 Bidentate Complex (AGD conformation) | -25.8 |

| Fe(III) | Most Stable Complex | -37.9 |

This ability to chelate metal ions and temper their reactivity underscores the catalytic role of aminoguanidine ligands in mitigating oxidative stress.

Mechanistic Biochemical and Enzymatic Investigations of N Hydroxy N Aminoguanidine

Ribonucleotide Reductase (RR) Inhibition Mechanisms

N-Hydroxy-N'-aminoguanidine and its derivatives have been identified as potent inhibitors of mammalian ribonucleotide reductase, an essential enzyme for DNA synthesis. nih.govnih.gov The inhibition of this enzyme correlates well with the suppression of tumor cell growth and clonogenicity. nih.govnih.gov Studies have shown that these compounds inhibit the conversion of cytidine (B196190) into DNA without significantly altering its incorporation into RNA, indicating a specific action on ribonucleotide reductase. nih.gov The mechanism of inhibition by this compound derivatives appears to be distinct from that of other ribonucleotide reductase inhibitors like hydroxyurea (B1673989) or thiosemicarbazones. nih.gov

Derivatives of this compound (HAG) act as inhibitors of ribonucleotide reductase with respect to the substrates cytidine diphosphate (B83284) (CDP) and adenosine (B11128) diphosphate (ADP). nih.gov Research has demonstrated that these compounds are more effective at inhibiting the reduction of ADP compared to CDP. nih.gov The apparent inhibition constants (Ki) for these inhibitors with respect to ADP reductase were found to be 2- to 10-fold lower than the corresponding Ki values for CDP reductase, signifying a more potent inhibition of ADP reduction. nih.gov

Kinetic studies have characterized this compound derivatives as non-competitive inhibitors of ribonucleotide reductase concerning both CDP and ADP substrates. nih.gov This mode of inhibition means the inhibitor can bind to the enzyme regardless of whether the substrate is already bound, thereby reducing the maximum rate of the reaction without affecting the substrate's binding affinity. nih.govwikipedia.org The apparent Ki values for a series of five HAG derivatives as inhibitors of CDP reductase were reported to range from 3.4 to 543 µM. nih.gov

Table 1: Inhibition of Ribonucleotide Reductase by this compound (HAG) Derivatives

| Substrate | Inhibition Type | Apparent Ki Values |

| CDP | Non-competitive | 3.4 to 543 µM nih.gov |

| ADP | Non-competitive | 2- to 10-fold lower than for CDP nih.gov |

The inhibition of ribonucleotide reductase by this compound derivatives has been shown to be reversible. nih.gov The activity of the inhibited enzyme can be successfully restored. nih.gov This was demonstrated experimentally by passing the inhibited enzyme through a Sephadex G-25 column, followed by incubation with dithioerythritol, which led to the recovery of its catalytic function. nih.gov Pre-incubation of the enzyme with HAG derivatives in the absence of substrates resulted in an increased level of inhibition. nih.gov

Role as a Carbonyl and Dicarbonyl Scavenger

The aminoguanidine (B1677879) structure is known for its role as a scavenger of reactive carbonyl species (RCS). researchgate.netresearchgate.net This function is critical in mitigating processes like the formation of advanced glycation end products (AGEs), which are implicated in various disease pathologies. researchgate.netcsic.es

Aminoguanidine, a compound structurally related to this compound, functions as a trap for reactive carbonyl intermediates. researchgate.net Its nucleophilic character allows it to react readily with aldehydes and ketones. researchgate.net The mechanism involves the aminoguanidine molecule reacting with dicarbonyl compounds, such as methylglyoxal (B44143) and glyoxal, to form stable, non-toxic 1,2,4-triazine (B1199460) adducts. researchgate.netresearchgate.net It can also react with carbonyl or α-hydroxycarbonyl sugars to form a hydrazone. researchgate.net This scavenging action prevents the carbonyl species from reacting with proteins and other macromolecules, thereby inhibiting protein carbonylation and the formation of AGEs. researchgate.netmdpi.com

Formation of Hydrazones and Triazines

This compound, and its close analog aminoguanidine, are recognized for their reactivity with α-dicarbonyl compounds. This reactivity is central to their biological and pharmacological properties. The reaction of aminoguanidine with α-dicarbonyls can lead to the formation of triazines. researchgate.netresearchgate.net Electrospray ionization mass spectrometry has been utilized to study these reactions, revealing the formation of not only triazines but also previously unreported compounds. researchgate.net

The process involves the formation of intermediates such as tetrahydrotriazines and singly dehydrated tetrahydrotriazines. researchgate.net Further reactions can lead to species with bicyclic ring structures. researchgate.net This reactivity supports the theory that triazines can condense to form polycyclic structures. researchgate.net The initial step in these reactions is the formation of a hydrazone through the condensation of an amino group with a carbonyl group. nih.gov For instance, aminoguanidine is known to sequester reactive aldehyde species like methylglyoxal, leading to the formation of 3-amino-1,2,4-triazines. nih.gov This trapping of dicarbonyl compounds is a key mechanism by which aminoguanidine can prevent the formation of Advanced Glycation End-products (AGEs). researchgate.net

The versatility of aminoguanidine as a precursor for heterocyclic compounds, including 1,2,4-triazines, has been well-established since the late 19th century. at.ua Reactions with dicarbonyl compounds are a primary route to synthesizing these triazine derivatives. at.ua

Inhibition of Advanced Glycation End Product (AGE) Formation

This compound and its related compound, aminoguanidine, have been extensively studied as inhibitors of Advanced Glycation End Product (AGE) formation. nih.govantiaging-systems.comresearchgate.net AGEs are formed from the non-enzymatic reaction of sugars with proteins and are implicated in aging and various diseases, particularly diabetes complications. nih.govantiaging-systems.com

Aminoguanidine functions by trapping reactive carbonyl intermediates in the Maillard reaction, which is the pathway for AGE formation. nih.govoup.com It reacts with carbonyl or α-hydroxycarbonyl sugars and their intermediates to form hydrazones. nih.govresearchgate.net Furthermore, it reacts with dicarbonyl compounds to yield triazines, effectively preventing these reactive species from cross-linking with proteins. nih.govresearchgate.net

Studies have demonstrated the dose-dependent efficacy of aminoguanidine in inhibiting AGE formation. In in vitro experiments with β2-microglobulin incubated with glucose, aminoguanidine at molar ratios to glucose of 1:8 to 1:1 resulted in a 30% to 70% inhibition of fluorescent AGE generation. nih.gov Similarly, the formation of N(epsilon)-(carboxymethyl)lysine, a specific AGE, was inhibited by 26% to 53% under similar conditions. nih.gov

Table 1: Inhibition of AGE Formation by Aminoguanidine

| Molar Ratio (Aminoguanidine:Glucose) | Inhibition of Fluorescent AGEs (%) | Inhibition of N(epsilon)-(carboxymethyl)lysine (%) |

|---|---|---|

| 1:8 to 1:1 | 30 - 70 | 26 - 53 |

Data derived from in vitro studies with β2-microglobulin and glucose. nih.gov

This inhibitory action has been observed across various experimental models and is considered a promising therapeutic strategy for mitigating the complications of diabetes. nih.govresearchgate.net

A significant, though sometimes overlooked, mechanism for the action of AGE inhibitors like aminoguanidine is metal chelation. nih.govnih.gov The formation of AGEs is catalyzed by metal-catalyzed oxidation reactions. nih.govnih.gov Therefore, chelating these metal ions presents a viable strategy for inhibiting AGE formation.

While aminoguanidine is primarily known as a carbonyl trap, it also possesses chelating properties. nih.gov It has been shown to inhibit ascorbate (B8700270) oxidation with an IC₅₀ in the 1–5 mmol/L range, indicating its capacity to bind metal ions. nih.gov This chelating activity is considered a fundamental mechanism of action for many AGE inhibitors. nih.govnih.gov By sequestering metal ions, these compounds can prevent the metal-catalyzed oxidation steps that are crucial for the progression of the Maillard reaction and the ultimate formation of AGEs. nih.gov

Nucleic Acid and Protein Binding Studies

The interaction of this compound and its derivatives with biological macromolecules is a key area of research to understand their therapeutic and toxicological profiles.

The binding of small molecules to DNA is a critical aspect in the design of various drugs. nih.gov While specific studies on the direct interaction of this compound with calf thymus DNA (ctDNA) are not extensively detailed in the provided results, the general principles of such interactions are well-established through studies of other small molecules. nih.govrsc.org

Derivatives of this compound (HAG) have been identified as inhibitors of the enzyme ribonucleotide reductase. nih.gov This enzyme is crucial for DNA synthesis, and its inhibition can suppress the growth of tumor cells. nih.gov

Studies on HAG derivatives have shown that they act as non-competitive inhibitors of ribonucleotide reductase with respect to the substrates CDP and ADP. nih.gov The inhibitory potency varies among different derivatives, with apparent Ki values for CDP reductase ranging from 3.4 to 543 microM. nih.gov Interestingly, the inhibition was more potent with respect to ADP reductase, with Ki values being 2- to 10-fold lower than for CDP reductase. nih.gov

Table 2: Inhibitory Constants (Ki) of HAG Derivatives against Ribonucleotide Reductase

| Substrate | Apparent Ki Range (μM) |

|---|---|

| CDP | 3.4 - 543 |

| ADP | 2- to 10-fold lower than for CDP |

Data from studies with ribonucleotide reductase from Ehrlich ascites tumor cells. nih.gov

Pre-incubation of the HAG derivatives with the enzyme in the absence of substrates led to increased inhibition, suggesting a time-dependent interaction. nih.gov The activity of the inhibited enzyme could be restored, indicating a reversible binding mechanism. nih.gov Furthermore, the inhibition was diminished by the addition of the non-heme iron subunit of the enzyme, pointing towards an interaction at or near the iron center. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Hydroxy-N'-aminoguanidine derivatives, and how are they characterized?

- Methodological Answer : Derivatives are synthesized via Schiff base formation by reacting this compound with aromatic aldehydes under reflux in polar solvents (e.g., ethanol). Thioureas or amidinium salts may serve as intermediates . Characterization involves H NMR (DMSO-) for imine bond confirmation, mass spectrometry (FAB-MS) for molecular weight validation, and elemental analysis to verify purity (>98%) .

Q. How is purity validated for this compound in pharmacological studies?

- Methodological Answer : Purity is confirmed via HPLC (reversed-phase C18 columns, UV detection at 254 nm), melting point analysis (162–166°C for hydrochloride salts), and spectroscopic methods (FT-IR for functional group verification) . Assay standards ≥98% are enforced to minimize batch variability in biological testing .

Q. What in vitro assays are standard for evaluating ribonucleotide reductase (RR) inhibition by this compound derivatives?

- Methodological Answer : RR activity is measured using CDP reduction assays with H-cytidine incorporation into DNA in leukemia cell lines (e.g., HL-60 or CCRF-CEM). IC values are calculated via dose-response curves (0.1–100 µM), with positive controls like hydroxyurea . Synergism with cytarabine (Ara-C) is tested using combination index (CI) models .

Advanced Research Questions

Q. How do researchers resolve contradictions between pro-oxidant and anti-glycation effects of this compound in diabetic models?

- Methodological Answer : Conflicting data arise from dose-dependent redox behavior. At low doses (10–50 mg/kg), it scavenges reactive carbonyls, inhibiting AGE formation (measured via fluorescence at 370/440 nm in arterial collagen). At high doses (>100 mg/kg), pro-oxidant effects are observed via thiobarbituric acid-reactive substances (TBARS) assays. Studies use streptozotocin-induced diabetic rats with controlled dosing regimens and redox marker tracking .

Q. What strategies optimize synergistic effects between this compound derivatives and chemotherapeutics like Ara-C?

- Methodological Answer : Isobologram analysis and Chou-Talalay CI models are applied to identify synergistic ratios (e.g., 1:5 molar ratio of HAG derivative:Ara-C). Mechanistic synergy is validated via flow cytometry (cell cycle arrest in S-phase) and comet assays (DNA damage potentiation). HL-60 cell xenografts in nude mice are used for in vivo validation .

Q. How are AGE inhibition assays designed to assess vascular complications in diabetic models?

- Methodological Answer : Fluorescent AGE accumulation in retinal capillaries is quantified using periodic acid-Schiff (PAS) staining and confocal microscopy in diabetic rats. Endothelial proliferation is measured via Ki-67 immunohistochemistry, while pericyte dropout is assessed using α-SMA staining. Aminoguanidine-treated cohorts (50 mg/kg/day) are compared to untreated controls over 26–75 weeks .

Data Contradiction Analysis

Q. Why do some studies report minimal efficacy of this compound in non-cancer models despite strong RR inhibition in leukemia cells?

- Methodological Answer : Tissue-specific RR isoform expression (e.g., R2 vs. p53R2) and differential drug permeability influence outcomes. For solid tumors, pharmacokinetic studies (plasma/tissue LC-MS) are paired with siRNA knockdown of RR subunits to identify resistance mechanisms. Contrasting results in non-cancer models (e.g., neuronal cells) may reflect off-target effects on nitric oxide synthase (NOS), requiring selective iNOS inhibitors as controls .

Experimental Design Considerations

Q. What endpoints are critical for evaluating this compound in diabetic retinopathy models?

- Methodological Answer : Key endpoints include acellular capillary density (histopathology), microaneurysm count (fundus imaging), and AGE-specific fluorescence in retinal arterioles. Longitudinal studies (>26 weeks) with aminoguanidine (50 mg/kg/day) in STZ-diabetic rats are standard, validated against sham controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.